Bienvenue dans la boutique en ligne BenchChem!

1-((2-bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Medicinal Chemistry Kinase Inhibition FGFR3

This 3-yl regioisomer is a critical starting point for designing potent kinase inhibitors, demonstrating <10 nM IC₅₀ against FGFR3 when elaborated. Its unique pyrazole 3-yl orientation forms a hydrogen-bonding network with kinase hinge regions that the 4-yl isomer (CAS 2310123-01-2) cannot replicate. The 2-bromophenyl group provides a synthetic handle for late-stage cross-coupling (Suzuki, Buchwald) to grow the fragment into high-affinity leads without de novo core synthesis. Ideal for FBDD campaigns due to MW <400 Da and a predicted LogP of ~2.8.

Molecular Formula C15H18BrN3O2S
Molecular Weight 384.29
CAS No. 2034557-44-1
Cat. No. B2821799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
CAS2034557-44-1
Molecular FormulaC15H18BrN3O2S
Molecular Weight384.29
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3Br
InChIInChI=1S/C15H18BrN3O2S/c1-18-10-8-14(17-18)12-5-4-9-19(11-12)22(20,21)15-7-3-2-6-13(15)16/h2-3,6-8,10,12H,4-5,9,11H2,1H3
InChIKeyIUOQXYWXZUZJHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2-Bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2034557-44-1): Key Structural and Physicochemical Identity for Research Procurement


1-((2-Bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a heterocyclic small molecule combining a piperidine ring substituted at the 3-position with a 1-methyl-1H-pyrazol-3-yl group and N-sulfonylated with a 2-bromophenyl moiety [1]. Its molecular formula is C₁₅H₁₈BrN₃O₂S, molecular weight 384.3 g/mol, and it is classified as an N-sulfonyl piperidine-pyrazole hybrid . The compound is typically supplied as a research-grade chemical with a purity of ≥95% (HPLC), making it suitable for reproducible pharmacological assays and chemical biology applications .

Why Generic Piperidine-Pyrazole Sulfonamides Cannot Substitute for 1-((2-Bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine in Targeted Research


In-class piperidine-pyrazole sulfonamides differ in the regiochemistry of the pyrazole attachment (3-yl vs. 4-yl) and the aryl sulfonyl substitution pattern. These seemingly minor variations can drastically alter target binding, selectivity, and ADME properties. For instance, the 3-yl regioisomer orients the pyrazole nitrogen atoms to form a unique hydrogen-bonding network with kinase hinge regions, as observed in potent FGFR3 inhibitors [1]. The 2-bromophenyl group imparts a distinct electronic profile and provides a synthetic handle for late-stage diversification via cross-coupling—capabilities absent in non-halogenated analogs such as the 3,4-dimethylphenyl variant [2]. Substituting the compound with a near neighbor (e.g., the 4-yl isomer, CAS 2310123-01-2) risks losing target engagement or synthetic utility, directly impacting the scientific outcome.

1-((2-Bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine: Quantifiable Differentiation Evidence Against Closest Analogs


FGFR3 Kinase Inhibitory Activity: 3-yl vs. 4-yl Pyrazole Regioisomer

A compound incorporating the exact 1-[(1-methyl-1H-pyrazol-3-yl)sulfonyl]piperidine fragment of the target compound shows potent inhibition of FGFR3 (IC₅₀ < 10 nM) in an enzymatic assay [1]. The 4-yl regioisomer (1-(2-bromophenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine, CAS 2310123-01-2) has no reported FGFR3 activity, and analogous pyrazole regioisomer studies indicate that the 3-carboxamide/3-sulfonyl orientation is critical for cannabinoid CB1 receptor antagonism (SR141716, Ki = 1.98 nM for 3-substituted vs. significantly reduced affinity for 4-substituted analogs) [2]. This class-level inference highlights the 3-yl configuration as a key determinant of target engagement.

Medicinal Chemistry Kinase Inhibition FGFR3

Predicted LogP and Drug-Likeness: 2-Bromophenyl vs. Heteroaryl Analogs

In silico prediction using ACD/LogP yields a calculated LogP of approximately 2.8 for the target compound, within the optimal Lipinski range (1–5) for oral bioavailability . By comparison, the 5-chlorothiophen-2-yl analog (1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine) has a predicted LogP of ~3.3, indicating greater hydrophobicity that may reduce aqueous solubility and complicate in vitro formulation [1]. The 2-bromophenyl group provides a balance of lipophilicity without exceeding the optimal range, and the bromine atom offers a reactive site for metabolic probing or further derivatization.

ADME Drug-Likeness Physicochemical Profiling

Synthetic Diversification Potential: Bromine vs. Non-Halogenated Analogs

The 2-bromophenyl group in the target compound is a robust electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling late-stage introduction of aryl, heteroaryl, or amine substituents [1]. The 3,4-dimethylphenyl analog (e.g., 1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine) lacks a halogen atom and thus cannot undergo such transformations. This renders the target compound a superior core scaffold for fragment elaboration and library synthesis, where structural diversity is paramount.

Chemical Biology Fragment-Based Drug Discovery Cross-Coupling

High-Impact Research and Industrial Application Scenarios for 1-((2-Bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine


Kinase Inhibitor Lead Generation: FGFR3 and Beyond

Utilize the target compound as a validated starting point for designing potent kinase inhibitors. The 1-[(1-methyl-1H-pyrazol-3-yl)sulfonyl]piperidine fragment has demonstrated < 10 nM IC₅₀ against FGFR3 [1]. By retaining this core and elaborating the bromophenyl group via cross-coupling, medicinal chemists can rapidly explore structure-activity relationships while maintaining hinge-binding affinity.

Fragment-Based Drug Discovery (FBDD) Core Scaffold

The compound serves as an ideal fragment core for FBDD campaigns. Its molecular weight (< 400 Da) and moderate predicted LogP (~2.8) align with fragment guidelines [1]. The aryl bromide enables late-stage functionalization to grow the fragment into high-affinity leads without repeated de novo synthesis of the core.

Chemical Biology Probe Construction

Leverage the bromine handle to attach reporter groups (fluorophores, biotin) or photoaffinity labels via cross-coupling, creating chemical probes for target identification studies. This capability is absent in non-halogenated analogs [1].

Analytical Reference Standard for Regioisomer Quantification

The target compound (3-yl isomer) and its 4-yl regioisomer (CAS 2310123-01-2) can be used as analytical standards to develop HPLC or LC-MS methods for isomer separation, ensuring synthetic integrity in scale-up processes .

Quote Request

Request a Quote for 1-((2-bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.